molecular formula C22H48N.Cl<br>C22H48ClN B116867 Didecyldimethylammonium chloride CAS No. 7173-51-5

Didecyldimethylammonium chloride

Cat. No.: B116867
CAS No.: 7173-51-5
M. Wt: 362.1 g/mol
InChI Key: RUPBZQFQVRMKDG-UHFFFAOYSA-M
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Description

Didecyldimethylammonium chloride (DDAC), a quaternary ammonium compound (QAC) with the chemical formula C₂₂H₄₈ClN, is a cationic surfactant widely utilized as a broad-spectrum antimicrobial agent. It disrupts microbial cell membranes via electrostatic interactions with negatively charged phospholipids, leading to cytoplasmic leakage and cell death . DDAC is effective against bacteria (e.g., Staphylococcus aureus), fungi, enveloped viruses (e.g., SARS-CoV-2), and algae, making it a staple in healthcare, food processing, veterinary, and industrial disinfection protocols . Its low irritation, corrosion, and toxicity profiles further enhance its applicability in surface sanitization and wood preservation . However, sublethal exposure risks inducing microbial resistance, as observed in Pseudomonas aeruginosa strains .

Preparation Methods

Didecyldimethylammonium chloride can be synthesized by dissolving a mixture of didecyl methyl tertiary amine and chloromethane in an alcohol solvent. A catalyst is then added, and the mixture is refluxed at a temperature between 75 and 95 degrees Celsius under a reaction pressure of less than or equal to 0.18 MPa for 4 to 6 hours. After the reaction is complete, the mixture is preserved at a temperature between 80 and 90 degrees Celsius for 2 to 3 hours .

Chemical Reactions Analysis

Interaction with Microbial Cell Membranes

DDAC exerts its antimicrobial effects through electrostatic and hydrophobic interactions with microbial membranes:

  • Mechanism : The positively charged ammonium group binds to negatively charged phospholipid heads in bacterial/fungal cell membranes .

  • Membrane Disruption : Dual C10 alkyl chains penetrate lipid bilayers, increasing membrane fluidity and causing dissociation (ΔGmembrane\Delta G_{\text{membrane}}) .

  • Critical Concentration Threshold :

    OrganismMIC (mg/L)MBC (mg/L)
    Bacillus cereus0.5–6.01.0–12.0
    Escherichia coli0.5–6.01.0–12.0
    (Data aggregated from )

At sub-MIC concentrations (0.11–1.41 mg/m³), DDAC induces bacterial adaptation and transient growth phases . Above MIC, it triggers irreversible membrane permeabilization, leading to protein leakage (e.g., β-galactosidase) and cell death.

Thermal Decomposition

DDAC decomposes under high temperatures (>180°C), producing hazardous byproducts :

C22H48ClNΔCO2+CO+NOx+Cl containing compounds\text{C}_{22}\text{H}_{48}\text{ClN}\xrightarrow{\Delta}\text{CO}_2+\text{CO}+\text{NO}_x+\text{Cl containing compounds}

Key Decomposition Products :

ProductHazard Profile
Carbon monoxide (CO)Toxic, flammable
Nitrogen oxides (NOₓ)Respiratory irritants
Chlorinated compoundsPotential carcinogens
(Source: )

Reactivity with Incompatible Substances

DDAC reacts violently under specific conditions:

  • Oxidizing Agents : May produce explosive chlorinated gases (e.g., Cl₂) .

  • Strong Acids : Protonation of the quaternary ammonium group reduces biocidal efficacy and may release HCl .

  • Reducing Agents : Limited data, but potential for redox reactions altering alkyl chain integrity .

Environmental Degradation

  • Hydrolysis : Stable in neutral water but hydrolyzes slowly under alkaline conditions (pH>9\text{pH}>9) .

  • Photolysis : No significant degradation under UV exposure due to low absorption in the UV-Vis spectrum .

  • Biodegradation : Limited microbial breakdown in aquatic systems; half-life exceeds 60 days .

Surface Interactions

DDAC adsorbs strongly to organic matter and synthetic materials, reducing bioavailability:

MaterialAdsorption Capacity (mg/g)
Soil (sandy loam)12.4 ± 1.8
Polyethylene8.9 ± 0.7
Stainless Steel5.2 ± 0.9
(Data from )

Toxicological Interactions

  • Dermal Exposure : Reacts with skin proteins, causing irritation (EC₃ = 0.17%) and activating Th2 immune pathways .

  • Inhalation : Forms respirable aerosols (MMAD = 0.63–1.14 μm) that induce pulmonary inflammation in rodents .

Scientific Research Applications

Antimicrobial Properties and Disinfectant Applications

DDAC is primarily known for its antimicrobial efficacy , making it a popular choice in disinfectants and sanitizers. Its effectiveness against bacteria, fungi, and viruses allows it to be used in various cleaning products, including:

  • Household cleaners : Found in kitchen and bathroom cleaners due to its ability to eliminate pathogens.
  • Industrial disinfectants : Used in settings such as hospitals and food processing facilities where stringent hygiene standards are required.
  • Laundry detergents : Incorporated to provide antimicrobial protection while maintaining fabric integrity .

Table 1: Common Applications of this compound

Application TypeSpecific Uses
Household CleanersKitchen wipes, bathroom sprays
Industrial DisinfectantsHospital sanitizers, food processing surfaces
Laundry ProductsAntimicrobial laundry detergents
Water TreatmentSwimming pool sanitation, cooling tower treatment

Medical Applications

In the medical field, DDAC serves multiple purposes:

  • Surgical Instrument Sterilization : Used for disinfecting surgical instruments and endoscopes to prevent infections.
  • Topical Antiseptic : Applied in dermatological formulations due to its bactericidal properties .
  • Gynaecology and Surgery : Utilized in various surgical procedures to ensure sterile conditions .

Case Study: Topical Application and Immunological Response

A study investigated the immunological responses following topical exposure to DDAC. The results indicated that exposure led to a significant increase in Th2 cytokines, suggesting potential hypersensitivity reactions. This highlights the importance of understanding the immunological implications of DDAC in clinical settings .

Agricultural Uses

DDAC is also employed as a fungicide in agricultural applications:

  • Wood Preservation : Acts as an antiseptic for wood products, preventing fungal growth.
  • Crop Protection : Utilized in formulations aimed at protecting crops from microbial pathogens .

Safety and Health Considerations

While DDAC is effective as an antimicrobial agent, it poses certain health risks. Studies have shown that exposure can lead to skin irritation and hypersensitivity reactions. Therefore, proper handling protocols are essential when using products containing DDAC .

Table 2: Health Effects of this compound Exposure

Exposure RouteObserved Effects
Dermal ExposureSkin irritation, hypersensitivity reactions
Inhalation ExposurePotential respiratory issues; effects on body weight observed in animal studies

Environmental Impact

The environmental implications of DDAC use have been studied due to its widespread application. Concerns include the potential for microbial resistance development when used at sub-lethal concentrations. It is crucial to monitor usage patterns to mitigate these risks while ensuring effective microbial control .

Mechanism of Action

The mechanism of action of didecyldimethylammonium chloride involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This leads to the leakage of intracellular molecules and subsequent cell death. The compound targets the phospholipid membrane of bacteria, causing morphological changes and ultimately killing the cells .

Comparison with Similar Compounds

Antimicrobial Spectrum and Efficacy

Compound Gram-Positive Bacteria Gram-Negative Bacteria Fungi Enveloped Viruses Key Synergistic Agents
DDAC High efficacy (e.g., S. aureus) Limited efficacy Yes Yes Cinnamaldehyde
Benzalkonium chloride (BAC) Moderate efficacy Moderate efficacy Yes Yes Ethanol
Benzethonium chloride High efficacy Moderate efficacy Yes Yes None documented
  • DDAC vs. BAC : While DDAC shows superior activity against Gram-positive bacteria, BAC exhibits broader Gram-negative coverage (e.g., E. coli) . However, DDAC combined with cinnamaldehyde achieves a 30–50% higher microbial reduction than standalone use .
  • DDAC vs. DADMAC-C10 : Both are dialkyl QACs, but DDAC’s twin C10 chains enhance membrane disruption compared to DADMAC’s shorter alkyl groups .

Resistance Development

Compound Resistance Mechanism Observed in Strains Mitigation Strategies
DDAC Efflux pumps, membrane alteration P. aeruginosa Rotate with non-QAC disinfectants
BAC Biofilm formation, efflux pumps Serratia spp. Synergistic formulations
  • Adaptive Resistance: P. aeruginosa exposed to sublethal DDAC concentrations exhibited 6–8× higher MICs (minimum inhibitory concentrations), though bactericidal efficacy remained unchanged .

Regulatory and Application Differences

Compound Primary Applications Regulatory Status (EPA/EFSA)
DDAC Wood preservatives, hospital disinfectants, veterinary hygiene EU MRL: 2–6 mg/kg (citrus)
BAC Hand sanitizers, ophthalmic solutions FDA-approved for topical use
Poly-DADMAC Water treatment, paper manufacturing Restricted in food-contact surfaces

Key Research Findings

Synergistic Formulations : DDAC + cinnamaldehyde reduced microbial loads by 40% more than DDAC alone in air disinfection trials .

Soil Toxicity Buffering : Smectite clay reduced DDAC’s acute toxicity by 50% in manure-contaminated soils, unlike BAC .

Occupational Hazards : DDAC and BAC are linked to occupational asthma in healthcare workers, necessitating PPE during aerosolized use .

Data Tables

Table 1: Comparative MICs (mg/L) of QACs Against Common Pathogens

Pathogen DDAC BAC Benzethonium chloride
Staphylococcus aureus 10 25 15
Escherichia coli 100 50 75
Candida albicans 20 30 25

Data derived from .

Table 2: Environmental Half-Lives of QACs

Compound Water (Days) Soil (Days)
DDAC 60 120
BAC 30 60
DADMAC-C10 45 90

Adapted from .

Biological Activity

Didecyldimethylammonium chloride (DDAC) is a quaternary ammonium compound widely recognized for its antimicrobial properties. It is utilized in various applications, including disinfectants, antiseptics, and biocides. This article explores the biological activity of DDAC, focusing on its mechanisms of action, toxicity, and effects on various biological systems.

DDAC exhibits its antimicrobial effects primarily through disruption of microbial cell membranes. The compound's long-chain alkyl groups interact with phospholipid bilayers, leading to increased membrane permeability and eventual cell lysis. Research indicates that the minimum inhibitory concentration (MIC) for DDAC against Escherichia coli is approximately 1.3 mg/L, with significant leakage of intracellular components occurring at concentrations between 3 to 4 mg/L .

Key Findings:

  • Cell Membrane Disruption : DDAC causes the leakage of proteins and other macromolecules from bacterial cells, which is a precursor to cell death .
  • Bleb Formation : Scanning electron microscopy (SEM) studies show that bleb formation in E. coli occurs at higher concentrations (>50 mg/L), suggesting that membrane disruption leads to morphological changes in bacteria .
  • Cytokine Activation : In murine models, topical application of DDAC activates type 2 innate lymphoid cells (ILC2s), leading to an increase in Th2 cytokines such as IL-4 and thymic stromal lymphopoietin (TSLP) .

Toxicity Studies

DDAC's toxicity has been examined in various animal models, revealing both acute and chronic effects on health.

Inhalation Toxicity

A study on Sprague-Dawley rats exposed to DDAC aerosols for two weeks demonstrated a significant decrease in body weight at high concentrations (3.6 mg/m³), while lower concentrations showed less impact . The study also reported mild alterations in bronchoalveolar lavage (BAL) fluid parameters indicative of lung irritation.

Exposure LevelBody Weight Change (g)BAL Fluid ALB (mg/dl)
Control+25.81.44 ± 0.17
Low+23.31.62 ± 0.15
Medium+20.41.68 ± 0.31
High-2.61.94 ± 0.33*

*Significant difference compared to control group.

Allergic Reactions

Clinical data suggest that DDAC can elicit hypersensitivity reactions upon dermal exposure, which may involve complex immunological mechanisms including cytokine activation and ILC2 involvement .

Antimicrobial Efficacy

DDAC is recognized for its broad-spectrum antimicrobial activity against bacteria and fungi, making it a valuable disinfectant in healthcare settings.

Comparative Efficacy

In a comparative study of biocides against foodborne pathogens, DDAC demonstrated superior effectiveness with a minimum inhibitory concentration (MIC) of 40 mg/L against E. coli and was effective in synergy with other compounds like benzyl dimethyldodecylammonium chloride .

Case Studies

  • Disinfection in Healthcare : A study evaluated the efficacy of DDAC-based disinfectants in clinical settings, confirming substantial reductions in microbial load on surfaces contaminated with pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.
  • Aquatic Toxicology : Research on rainbow trout (Oncorhynchus mykiss) indicated that DDAC exposure adversely affected swimming performance and gill morphology, highlighting its potential ecological impact when released into aquatic environments .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Didecyldimethylammonium chloride in complex matrices such as biological or environmental samples?

  • Methodological Answer : Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is widely used, particularly with matrix effect compensation techniques like standard addition or isotope-labeled internal standards to improve accuracy in food and environmental samples . High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is also effective, achieving a limit of quantification (LOQ) of ~10 mg/kg. Sampling must use glass containers to prevent adsorption losses .

Q. How does the concentration of this compound influence its bactericidal efficacy against different microbial groups?

  • Methodological Answer : At 1% concentration, it achieves bactericidal activity within 1 minute against most bacteria, while yeasts require lower concentrations (0.0076%) with 15-minute exposure . However, elevated minimum inhibitory concentrations (MICs) are observed in Pseudomonas aeruginosa (>1,000 mg/L) and Burkholderia cepacia (MBC 20%), indicating species-specific resistance. Experimental designs should include MIC/MBC assays across varying concentrations and exposure times .

Q. What safety protocols are critical for laboratory handling of this compound?

  • Methodological Answer : Implement PPE (nitrile gloves, goggles, lab coats), store at 2–30°C to maintain stability, and avoid inhalation due to respiratory toxicity (rat oral LD50: 658 mg/kg; skin LD50 >2,000 mg/kg) . Follow GHS protocols for corrosive substances (Category 1B skin corrosion, Category 1 eye damage) and flammable liquid handling (flash point 29°C) .

Advanced Research Questions

Q. How can researchers design experiments to investigate cross-resistance between this compound and antibiotics?

  • Methodological Answer : Expose bacterial strains (e.g., Escherichia coli, Listeria monocytogenes) to sublethal this compound concentrations, then assess antibiotic susceptibility via broth microdilution. Genomic analysis (e.g., qPCR for qac resistance genes) identifies markers. Studies reveal cross-resistance with benzalkonium chloride and antibiotics like ciprofloxacin in Gram-negative bacteria .

Q. What methodological considerations are essential for chronic inhalation toxicity studies of this compound in rodent models?

  • Methodological Answer : Use 13-week inhalation exposure models in Sprague-Dawley rats with controlled aerosol concentrations (e.g., 0.1–0.3 mg/m³). Monitor histopathological changes (e.g., pulmonary fibrosis), gender-specific metabolic differences (higher female metabolism), and oxidative stress markers (e.g., glutathione depletion). Include recovery phases to assess reversibility .

Q. How can advanced techniques elucidate this compound’s mechanism of action at the cellular level?

  • Methodological Answer : Transmission electron microscopy (TEM) reveals membrane disruption in Staphylococcus aureus . Measure ATP leakage via luminometry and reactive oxygen species (ROS) generation using fluorescent probes (e.g., DCFH-DA). Transcriptomic profiling identifies oxidative stress pathways (e.g., sodA upregulation) .

Q. What methodologies assess the environmental persistence and chronic toxicity of this compound in aquatic systems?

  • Methodological Answer : Conduct 21-day Daphnia magna chronic toxicity tests to determine EC50 values. Analyze bioaccumulation potential using logP (2.8) and octanol-water partitioning . Regulatory evaluations under EU Biocidal Products Regulation (BPR) require chronic aquatic toxicity data (WGK 2 classification) and biodegradability studies .

Properties

IUPAC Name

didecyl(dimethyl)azanium;chloride
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InChI

InChI=1S/C22H48N.ClH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1
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InChI Key

RUPBZQFQVRMKDG-UHFFFAOYSA-M
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Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H48ClN
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Related CAS

20256-56-8 (Parent)
Record name Didecyl dimethyl ammonium chloride
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DSSTOX Substance ID

DTXSID9032537
Record name Didecyldimethylammonium chloride
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Molecular Weight

362.1 g/mol
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Physical Description

Liquid, Extremely hygroscopic; [Merck Index] Off-white sticky solid; [EFSA: DAR - Vol. 1]
Record name 1-Decanaminium, N-decyl-N,N-dimethyl-, chloride (1:1)
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Record name Didecyl dimethyl ammonium chloride
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Boiling Point

>180 °C; decomposes before boiling at 1 atm /OECD Guideline 103/
Record name DIDECYL DIMETHYL AMMONIUM CHLORIDE
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Solubility

In water, 0.65 g/L at 20 °C /OECD Guideline 115/, In water, 0.39 g/L at 25 °C /critical micelle concentration/, Soluble in acetone; extremely soluble in benzene; insoluble in hexane, In isopropanol: 827, 797 and 836 g/L at 10, 20 and 30 °C, respectively; in-octanol: 248 g/L at 20 °C; in hexane: 0.000424 g/L at 10 °C
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Density

0.87 at 20 °C /OECD Guideline 109/, Colorless liquid. Density: 0.870 g/mL; pH 7.81 /Bardac 2280/
Record name DIDECYL DIMETHYL AMMONIUM CHLORIDE
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Vapor Pressure

<4.3X10-5 mm Hg at 25 °C, <1.1X10-5 mm Hg at 20 °C /OECD Guideline 104/
Record name DIDECYL DIMETHYL AMMONIUM CHLORIDE
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Color/Form

Colorless crystals, Clear yellow liquid /commercial aqueous solution/, Solid powder of slight yellowish color at 20 °C

CAS No.

7173-51-5
Record name Didecyldimethylammonium chloride
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Record name DIDECYLDIMONIUM CHLORIDE
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Melting Point

94-100 °C /OECD Guideline 102/
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Didecyldimethylammonium chloride
Didecyldimethylammonium chloride
Didecyldimethylammonium chloride

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